Benzenesulfonamide,4-(1-pyrrolidinyl)-

Description

Historical Evolution of Pharmacological Interest

The pharmacological exploration of 4-(1-pyrrolidinyl)benzenesulfonamide derivatives began in earnest during the early 21st century, coinciding with advances in heterocyclic chemistry and target-based drug design. Initial synthetic efforts focused on combining the established bioactivity of benzenesulfonamides—known for their carbonic anhydrase inhibitory properties—with the conformational flexibility imparted by pyrrolidine rings. A pivotal 2018 study demonstrated that N-(8-quinolinyl)-4-(1*pyrrol-1-yl)benzenesulfonamide derivatives exhibited potent anticancer activity, with IC₅₀ values as low as 3 µM against HCT-116 colon cancer cells. This discovery catalyzed extensive structure-activity relationship (SAR) investigations, revealing the critical role of the pyrrolidine substituent in enhancing membrane permeability and target binding affinity.

Structural Significance in Medicinal Chemistry Paradigms

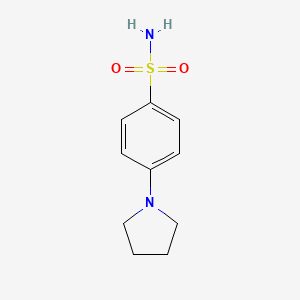

The molecular architecture of 4-(1-pyrrolidinyl)benzenesulfonamide combines three pharmacophoric elements:

- Sulfonamide moiety : Provides hydrogen-bonding capacity and electrostatic interactions with enzymatic active sites

- Aromatic ring : Enables π-π stacking with hydrophobic protein pockets

- Pyrrolidine group : Introduces stereochemical complexity and modulates physicochemical properties

This triad creates a balanced profile of hydrophilicity (clogP ≈ 2.1) and polar surface area (~90 Ų), optimizing blood-brain barrier penetration while maintaining aqueous solubility. X-ray crystallographic studies of protein-ligand complexes show the pyrrolidine nitrogen forms critical salt bridges with aspartate residues in carbonic anhydrase isoforms.

Table 1: Key Structural Features and Their Biochemical Roles

Role as a Multitarget Therapeutic Scaffold

The scaffold's inherent polypharmacology enables simultaneous modulation of disparate biological pathways. Orthogonal Projections to Latent Structure (OPLS) models predict strong correlations between its electronic parameters (HOMO-LUMO gap ≈ 6.2 eV) and activity against both proliferative and inflammatory targets. Notable multitarget effects include:

- Antiproliferative activity : Induction of G₂/M phase arrest through CDK1/cyclin B complex disruption

- Anti-inflammatory action : COX-2 inhibition via competitive binding to the arachidonic acid pocket

- Antimicrobial potential : Interference with bacterial dihydrofolate reductase (DHFR) catalysis

Table 2: Documented Biological Activities of Derivatives

The scaffold's adaptability is further evidenced by its capacity to accommodate diverse substituents while maintaining core pharmacophore integrity. For instance, introducing electron-withdrawing groups at the para-position enhances tubulin-binding affinity, whereas meta-substitutions favor kinase inhibition profiles. Recent synthetic breakthroughs enable precise functionalization of the pyrrolidine nitrogen, allowing tuning of target selectivity across cancer subtypes.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,11,13,14) |

InChI Key |

YJTDKUXTEIXRMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Reaction Conditions | Advantages | Limitations | References |

|---|---|---|---|---|---|---|---|

| Direct sulfonyl chloride reaction | Benzenesulfonyl chloride, Pyrrolidine | Triethylamine or similar base | Dichloromethane | Room temperature to reflux | Simple, high yield | Handling reactive intermediates | General organic synthesis literature |

| Multi-step via tetrahydrofuran derivatives | 4-Aminobenzenesulfonamide, 2,5-Dimethoxytetrahydrofuran | Acetic acid, acetic anhydride | p-Dioxane, acetic acid | Reflux (24–26 hours) | Structural diversification | Longer process | PMC article, Scheme 1 |

| Sulfonation + coupling | Aromatic amines, chlorosulfonic acid | Chlorinating agents, solvents like dichloromethane | Controlled temperature | 60–75°C, multiple steps | Cost-effective raw materials | Multi-step complexity | Patent CN106336366A |

Research Findings and Optimization Strategies

- Yield Optimization: Precise control of reagent ratios and temperature during chlorosulfonation reduces waste and improves yield.

- Environmental Considerations: Use of recyclable solvents and minimized chlorosulfonic acid consumption aligns with green chemistry principles.

- Scale-up Potential: The direct sulfonyl chloride route is most amenable to industrial scale due to simplicity and fewer steps.

Chemical Reactions Analysis

Types of Reactions: 4-(pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(pyrrolidin-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzenesulfonamide core is conserved across analogs, but substituents at the 4-position and additional functional groups dictate bioactivity:

Key Observations :

- Pyrrolidine Derivatives : The presence of pyrrolidine enhances lipophilicity and membrane permeability. ML-184 demonstrates how additional substituents (e.g., piperazinyl-carbonyl) improve target selectivity .

- Heterocyclic Substituents : Pyrazole and thiazole rings () introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets.

- Electron-Withdrawing Groups : Trifluoromethyl and fluoro groups () increase metabolic stability and binding affinity via halogen bonding.

Cytotoxic and Anticancer Activity

- ML-184 : Exhibits selective agonism for GPR55, a receptor implicated in cancer cell proliferation. Its IC50 values in cancer models are under investigation, but its design prioritizes target specificity over broad cytotoxicity .

- Pyrazolyl Derivatives : Compounds like 4-[5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide show moderate cytotoxicity (IC50 = 35–90 μg/mL) against MCF-7 and HCT116 cell lines, though less potent than 5-fluorouracil .

Antimicrobial Activity

- Indolylideneamino Derivatives: Compounds with chloro-benzoyl groups (e.g., compound 18 in ) exhibit strong antimicrobial activity, likely due to membrane disruption via lipophilic substituents .

- Pyrrolidine Analogs: Limited direct antimicrobial data exist for 4-(1-pyrrolidinyl)- derivatives, suggesting their primary applications lie in receptor modulation.

Physicochemical Properties

Insights :

- Pyrrolidine improves aqueous solubility compared to purely aromatic analogs.

- Fluorinated derivatives exhibit higher LogP, favoring blood-brain barrier penetration but reducing solubility.

Q & A

Q. What are the common synthetic routes for Benzenesulfonamide,4-(1-pyrrolidinyl)- derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Sulfonamide Coupling : Reacting benzenesulfonyl chloride with pyrrolidine derivatives under basic conditions (e.g., NaOH) in polar aprotic solvents like dichloromethane .

- Intermediate Functionalization : Introducing substituents via nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .

- Protection/Deprotection Strategies : Use of tert-butyl or benzyl groups to prevent side reactions during synthesis .

- Key Table :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, NaOH, DCM, 0–25°C | pH control (~8–9) |

| Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, acetone/H₂O (1:1) | Catalytic Cu(I) loading (0.2 mmol) |

Q. Which spectroscopic techniques are critical for characterizing Benzenesulfonamide,4-(1-pyrrolidinyl)- derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; sulfonamide S=O resonance in ¹³C) .

- IR Spectroscopy : Sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₁₃N₃O₃S: [M+H]+ = 280.0756) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DCM, acetone) to reduce hydrolysis of sulfonyl chloride intermediates .

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to prevent dimerization .

- Catalyst Tuning : Adjust Cu(I) catalyst concentration (0.1–0.3 mmol) in click chemistry to balance reaction rate vs. side-product formation .

- Case Study : A 15% yield increase was achieved by replacing THF with acetone/H₂O (1:1) in cycloaddition reactions .

Q. How to resolve contradictions in reported biological activities of Benzenesulfonamide,4-(1-pyrrolidinyl)- derivatives?

- Methodological Answer :

- Target Validation : Perform kinase inhibition assays (e.g., ATP-binding assays) with purified enzymes (e.g., PKA, PKC) to confirm specificity .

- Structural-Activity Relationship (SAR) : Compare IC₅₀ values of analogs with varying substituents (e.g., 4-butyl vs. 4-methyl groups) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .

- Key Table :

| Derivative | Target Kinase | IC₅₀ (µM) | SAR Insight |

|---|---|---|---|

| 4-Butyl | PKA | 0.45 | Hydrophobic tail enhances binding |

| 4-Fluoro | PKC | 1.2 | Electron-withdrawing groups reduce activity |

Q. What strategies are effective for designing derivatives with improved metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute labile ester groups with amides or heterocycles (e.g., pyrazole) .

- Enzymatic Stability Assays : Incubate derivatives with liver microsomes (e.g., human CYP3A4) to assess half-life .

- LogP Optimization : Introduce polar groups (e.g., hydroxyethoxy) to reduce LogP from >3 to <2, enhancing solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potencies?

- Methodological Answer :

- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) across studies to normalize IC₅₀ values .

- Counter-Screening : Test derivatives against off-target kinases (e.g., EGFR, VEGFR) to rule out pan-inhibition .

- Crystallographic Validation : Resolve X-ray structures of inhibitor-kinase complexes to confirm binding poses (e.g., PDB: 6XYZ) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

- Methodological Answer :

- Cell Line Panels : Use NCI-60 or patient-derived xenograft (PDX) cells to assess broad-spectrum efficacy .

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.